tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate: is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 2-(trifluoromethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of related molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold for binding to these molecular targets, while the carbamate group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
- tert-Butyl N-[2-(trifluoromethyl)piperidin-4-yl]carbamate
- tert-Butyl N-[2-(trifluoromethyl)cyclobutyl]carbamate
- tert-Butyl N-(benzyloxy)carbamate
Uniqueness: tert-Butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate is unique due to the specific position of the trifluoromethyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the tert-butyl carbamate group also enhances its stability and solubility, further contributing to its versatility in research and industry .
Properties
Molecular Formula |
C12H21F3N2O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl N-[[2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-5-4-6-16-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
UPVMSIXKSONTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C(F)(F)F |
Origin of Product |
United States |
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